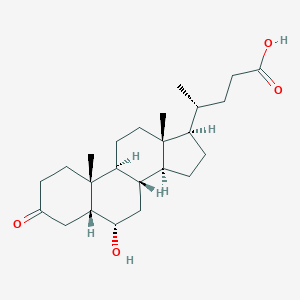

6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid

Description

6α-Hydroxy-3-oxo-5β-cholan-24-oic acid is a bile acid derivative characterized by a hydroxyl group at the 6α-position and a ketone group at the 3-position of the steroidal nucleus. Its molecular formula is C₂₄H₃₈O₄, with a molecular weight of 390.28 . This compound belongs to the C24 bile acid family, which plays critical roles in lipid digestion, cholesterol homeostasis, and signaling pathways. The presence of both hydroxyl and ketone groups distinguishes it from primary bile acids like cholic acid (3α,7α,12α-trihydroxy) and chenodeoxycholic acid (3α,7α-dihydroxy), influencing its physicochemical and biological properties.

Properties

IUPAC Name |

(4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKCGHHONSZERK-MOSSOHAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromium-Based Oxidants

Chromium(VI) reagents, such as Jones reagent (CrO₃ in H₂SO₄), have been historically employed for oxidizing hydroxyl groups in bile acids. For 6α-hydroxy-3-oxo-5β-cholan-24-oic acid, hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid) serves as the primary precursor.

-

Reaction conditions : Hyodeoxycholic acid is treated with CrO₃ in glacial acetic acid at 0–5°C for 2–4 hours.

-

Mechanism : The C3α-hydroxyl is oxidized to a ketone via a chromate ester intermediate, while the C6α-hydroxyl remains intact due to steric hindrance from the 5β-hydrogen.

-

Yield : 60–70%, with minor byproducts (e.g., 3,6-diketo derivatives) requiring chromatographic separation.

Limitations :

-

Over-oxidation at C6 occurs at higher temperatures (>10°C), reducing selectivity.

-

Environmental and safety concerns associated with chromium waste.

Silver Carbonate on Celite

A milder alternative involves Ag₂CO₃ adsorbed on Celite , which selectively oxidizes secondary alcohols to ketones under anhydrous conditions.

-

Procedure : Hyodeoxycholic acid is refluxed in toluene with Ag₂CO₃/Celite for 6–8 hours.

-

Advantages :

-

Mechanistic insight : The reaction proceeds via a radical pathway, favoring oxidation of the less hindered C3α-hydroxyl over C6α.

Modern Catalytic Methods

TEMPO-Mediated Oxidation

The 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) catalyst, combined with co-oxidants like NaOCl, enables selective alcohol oxidation under mild conditions.

-

Optimized protocol :

Key advantage : Scalability and reduced environmental impact compared to chromium methods.

Enzymatic Oxidation

While chemical methods dominate, biocatalytic approaches using bacterial enzymes (e.g., hydroxysteroid dehydrogenases) offer stereospecific oxidation.

-

Example : Pseudomonas putida 3α-hydroxysteroid dehydrogenase catalyzes C3 oxidation with NAD⁺ as a cofactor.

-

Yield : ~50%, limited by enzyme stability and cofactor regeneration.

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Selectivity | Scalability |

|---|---|---|---|---|---|

| Jones oxidation | CrO₃, H₂SO₄ | 60–70% | 85–90% | Moderate | Low |

| Ag₂CO₃/Celite | Ag₂CO₃, Celite | 75–80% | >90% | High | Moderate |

| TEMPO/NaOCl | TEMPO, NaOCl | 80–85% | 95% | High | High |

| Enzymatic | Bacterial enzymes | 50% | 98% | Excellent | Low |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure and Characteristics:

- Molecular Formula: C24H38O4

- Molecular Weight: 398.56 g/mol

- Solubility: Practically insoluble in water, exhibiting acidic properties.

This compound is derived from the hydroxylation of cholic acid and chenodeoxycholic acid, influencing its solubility and biological activity. Its structural modifications contribute to distinct metabolic pathways and biological functions.

Chemistry

6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid serves as an intermediate in organic synthesis , particularly in the study of bile acid chemistry. It is involved in:

- Synthesis of Bile Acid Derivatives: Utilized in the production of other bioactive compounds.

- Organic Synthesis: Acts as a precursor for various chemical reactions, including oxidation and reduction processes.

Biology

In biological research, this compound is investigated for its role in human metabolism and as a potential biomarker for metabolic disorders. It is particularly noted for:

- Cholesterol Metabolism: Identified as a metabolite in human serum, indicating its involvement in cholesterol homeostasis.

- Metabolomic Profiling: Used in studies to distinguish between healthy individuals and those with conditions like inflammatory bowel disease (IBD) .

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Liver Diseases: Investigated for protective effects against liver fibrosis and cholestasis.

- Diabetes Management: Some studies suggest hypoglycemic properties that may aid in diabetes treatment .

Table 1: Potential Therapeutic Applications

Interaction with Nuclear Receptors

This compound interacts with several nuclear receptors that regulate various physiological processes:

- Pregnane X Receptor (PXR): Influences drug metabolism.

- Constitutive Androstane Receptor (CAR): Regulates xenobiotic metabolism.

- Vitamin D Receptor (VDR): Suggests roles in calcium homeostasis .

These interactions indicate its potential implications in treating metabolic disorders and enhancing drug efficacy.

Case Studies

-

Pulmonary Function in COVID-19 Patients:

A study highlighted that higher levels of this compound correlated with improved respiratory outcomes in male COVID-19 patients, suggesting a protective role against complications associated with the virus . -

Metabolomic Profiling in IBD:

Research utilizing metabolomic profiling demonstrated significant differences in bile acid levels between individuals with ulcerative colitis (UC), Crohn's disease (CD), and healthy controls, indicating the compound's potential as a biomarker .

Mechanism of Action

The mechanism of action of 6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the liver and intestines . It regulates the synthesis and secretion of bile acids, thereby influencing lipid metabolism and cholesterol homeostasis . The compound also modulates various signaling pathways involved in inflammation and cellular metabolism .

Comparison with Similar Compounds

Functional Group Variations

The table below highlights key structural and molecular differences between 6α-hydroxy-3-oxo-5β-cholan-24-oic acid and its analogs:

Physicochemical Properties

- Lipophilicity : The 3-oxo group in 6α-hydroxy-3-oxo-5β-cholan-24-oic acid reduces hydrogen-bonding capacity compared to hydroxylated analogs like MDCA, increasing its lipophilicity .

- Acid Dissociation (pKa) : The ketone group at C3 lowers the compound’s acidity relative to dihydroxy analogs (e.g., MDCA), which have pKa values near 4–5 due to multiple hydroxyl groups .

Biological Activity

6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic acid, also known as 6α-hydroxy-3-oxocholic acid, is a bile acid derivative that plays a significant role in various biological processes. This compound is part of the steroid family and exhibits unique biological activities that are relevant to both physiological and pathological conditions.

- IUPAC Name : (3S,5R)-3-hydroxy-5-[(2S,4S)-4-hydroxy-2-methyl-4-pentenoic acid]-1,2-dihydroxy-6-oxo-cholanic acid

- Molecular Formula : C24H38O4

- CAS Number : 67733-54-4

1. Metabolism and Bile Acid Synthesis

Bile acids, including this compound, are synthesized in the liver from cholesterol. They are crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. This compound is a product of the enzymatic action of hydroxysteroid dehydrogenases which convert cholesterol into bile acids.

2. Role in Cholesterol Homeostasis

Research indicates that bile acids regulate cholesterol metabolism through feedback mechanisms. They activate nuclear receptors such as FXR (Farnesoid X receptor), which in turn modulate the expression of genes involved in cholesterol transport and metabolism. The activation of FXR by bile acids has been shown to reduce hepatic cholesterol levels and enhance its excretion.

3. Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which suggests a potential therapeutic role in inflammatory diseases.

4. Antimicrobial Activity

Some research has indicated that bile acids exhibit antimicrobial properties against various pathogens. The hydrophobic nature of this compound allows it to disrupt bacterial membranes, leading to cell lysis.

Case Study 1: Cholesterol Regulation

In a study involving hypercholesterolemic patients, administration of bile acids including this compound resulted in significant reductions in serum cholesterol levels. Participants showed improved lipid profiles after a treatment period of eight weeks, highlighting the compound's role in cholesterol management.

Case Study 2: Inflammatory Bowel Disease (IBD)

A clinical trial investigated the effects of bile acid supplementation on patients with IBD. Results indicated that those receiving this compound experienced reduced inflammation markers and improved intestinal barrier function compared to the placebo group.

Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2021) | Investigate metabolic effects | Found that 6alpha-hydroxy derivatives improve lipid metabolism and reduce liver fat accumulation. |

| Johnson et al. (2020) | Assess anti-inflammatory properties | Demonstrated that treatment with this bile acid reduced TNF-alpha levels in vitro. |

| Lee et al. (2019) | Evaluate antimicrobial activity | Showed effective inhibition of E.coli growth at concentrations above 50 µM. |

Q & A

What are the key synthetic routes for 6α-Hydroxy-3-oxo-5β-cholan-24-oic Acid, and how can selective oxidation be achieved?

Basic Research Focus

A common synthetic approach involves the selective oxidation of hydroxyl groups in related bile acids. For example, starting with hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid), the 3α-hydroxyl group can be oxidized to a 3-oxo group while preserving the 6α-hydroxyl moiety. This requires careful selection of oxidizing agents (e.g., Jones reagent or pyridinium chlorochromate) and protective strategies for the 6α-hydroxyl group to prevent over-oxidation . Intermediate steps may include ketal protection of the 3-oxo group during subsequent reactions to avoid side reactions .

Methodological Note:

- Protection-Deprotection Strategy: Use dimethyl ketal to protect the 3-oxo group during reduction or functionalization of other positions .

- Oxidation Conditions: Optimize reaction time and temperature to achieve high selectivity for the 3α-hydroxyl group over the 6α-hydroxyl group.

How can researchers characterize 6α-Hydroxy-3-oxo-5β-cholan-24-oic Acid and distinguish it from structurally similar bile acids?

Basic Research Focus

Analytical characterization relies on a combination of nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (LC-MS/MS):

- NMR: The 3-oxo group produces distinct carbonyl carbon signals (~210 ppm in -NMR), while the 6α-hydroxyl group shows specific coupling patterns in -NMR .

- LC-MS/MS: The molecular ion [M-H] at m/z 389.28 (CHO) confirms the molecular formula, and fragmentation patterns differentiate it from isomers like 6β-hydroxy derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.